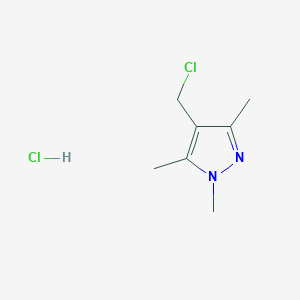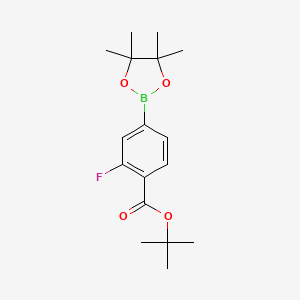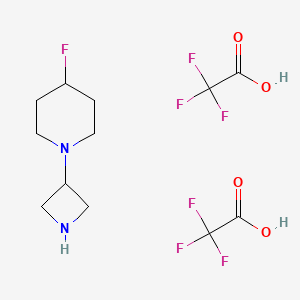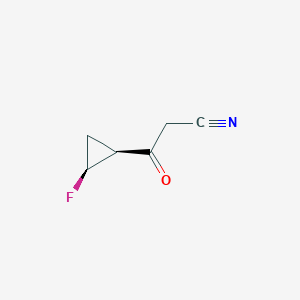
cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile
概要
説明
cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fluorocyclopropyl group, which imparts distinct chemical reactivity and stability, making it a valuable subject for scientific research.
準備方法
The synthesis of cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile typically involves multiple steps, starting with the preparation of the fluorocyclopropyl intermediate. One common synthetic route includes the reaction of a suitable cyclopropane derivative with a fluorinating agent under controlled conditions. The resulting fluorocyclopropyl compound is then subjected to further reactions to introduce the oxopropanenitrile group. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
化学反応の分析
cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides.
科学的研究の応用
cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors, leveraging the compound’s ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.
作用機序
The mechanism of action of cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorocyclopropyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or altering receptor function. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to significant biological effects.
類似化合物との比較
cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile can be compared with other fluorinated cyclopropyl compounds, such as:
cis-3-(2-Chlorocyclopropyl)-3-oxopropanenitrile: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
cis-3-(2-Bromocyclopropyl)-3-oxopropanenitrile:
cis-3-(2-Methylcyclopropyl)-3-oxopropanenitrile: The methyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions.
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased stability and specific reactivity patterns, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
3-[(1S,2S)-2-fluorocyclopropyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-3-4(5)6(9)1-2-8/h4-5H,1,3H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMDNDXEZWALA-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407368.png)
![11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride](/img/structure/B1407371.png)
![5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid](/img/structure/B1407372.png)
![3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407373.png)
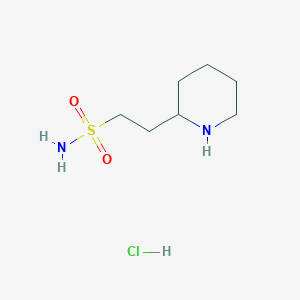
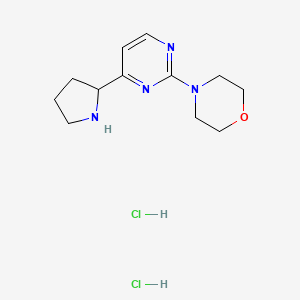
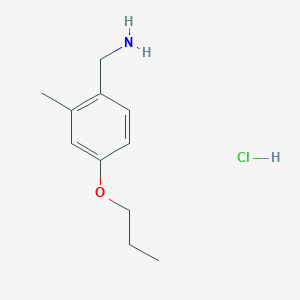
![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)
![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)

